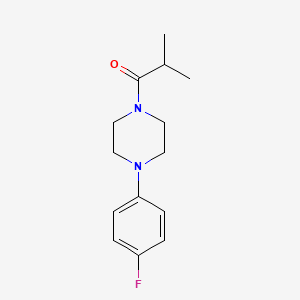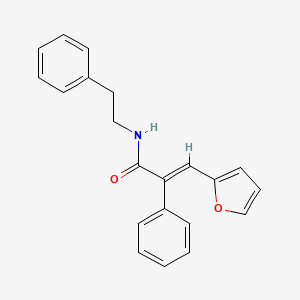![molecular formula C16H17N3O3 B5837203 N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PB-28 and has been extensively studied for its potential use in cancer treatment and pain management. In
Mécanisme D'action
The mechanism of action of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves its binding to the androgen receptor, which is a transcription factor that plays a key role in the development and progression of prostate cancer. PB-28 binds to the androgen receptor with high affinity and specificity, leading to the inhibition of androgen receptor-mediated signaling pathways. This inhibition results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PB-28 inhibits the expression of androgen receptor-regulated genes, leading to the suppression of cancer cell growth and proliferation. PB-28 has also been shown to be a potent analgesic in animal models, with its mechanism of action involving the activation of the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high specificity and affinity for the androgen receptor, which makes it a potent inhibitor of androgen receptor-mediated signaling pathways. However, one limitation of using PB-28 in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the study of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One potential direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other types of cancer, such as breast and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of PB-28 in pain management and to explore its potential use in treating chronic pain conditions.
Méthodes De Synthèse
The synthesis of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-phenoxybutyric acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain a pure form of this compound.
Applications De Recherche Scientifique
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment and pain management. In cancer treatment, PB-28 has been shown to inhibit the growth and proliferation of cancer cells by targeting and binding to the androgen receptor. PB-28 has also been studied for its potential use in pain management, as it has been shown to be a potent analgesic in animal models.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(14-9-4-5-11-18-14)19-22-15(20)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQLCSVRTVPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)


![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)